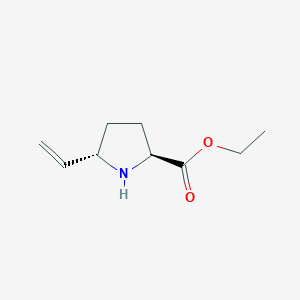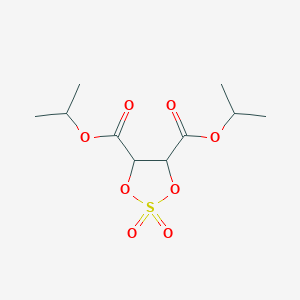
Triisostearyl citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triisostearyl citrate (TISC) is a citric acid ester that is widely used in the cosmetics industry as an emollient, emulsifier, and skin conditioning agent. It is a clear, colorless, and odorless liquid that is soluble in oils and alcohols but insoluble in water. TISC is derived from citric acid, which is a natural organic acid found in citrus fruits.
Mechanism Of Action
Triisostearyl citrate works by forming a thin film on the surface of the skin, which helps to reduce water loss and improve the barrier function of the skin. It also helps to improve the absorption of active ingredients into the skin by enhancing their solubility and permeability.
Biochemical And Physiological Effects
Triisostearyl citrate has been shown to have a number of beneficial effects on the skin, including moisturizing, smoothing, and softening. It also helps to reduce the appearance of fine lines and wrinkles by improving the elasticity of the skin. In addition, Triisostearyl citrate has been shown to have antioxidant and anti-inflammatory properties, which can help to protect the skin from damage caused by environmental stressors.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Triisostearyl citrate in lab experiments is its ability to improve the solubility and permeability of active ingredients. This can help to increase the efficacy of experimental drugs and reduce the amount of drug required for testing. However, Triisostearyl citrate may also interfere with certain assays and tests, and its effects on cell viability and toxicity need to be carefully evaluated.
Future Directions
There are several potential future directions for research on Triisostearyl citrate, including its use in novel drug delivery systems, its potential as a food packaging material, and its potential as a skin protectant in sunscreens and other personal care products. Further studies are needed to investigate the safety and efficacy of Triisostearyl citrate in these applications, as well as its potential impact on the environment and human health.
Synthesis Methods
Triisostearyl citrate is synthesized by reacting citric acid with isostearyl alcohol and isostearic acid in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the resulting product is purified through distillation and filtration.
Scientific Research Applications
Triisostearyl citrate has been extensively studied for its potential use in various applications, including drug delivery systems, food packaging, and personal care products. In drug delivery systems, Triisostearyl citrate is used as a solubilizer and emulsifier for poorly soluble drugs. In food packaging, Triisostearyl citrate is used as a plasticizer and barrier material to improve the shelf life of packaged foods. In personal care products, Triisostearyl citrate is used as an emollient and skin conditioning agent to improve the texture and appearance of skin.
properties
CAS RN |
113431-54-2 |
|---|---|
Product Name |
Triisostearyl citrate |
Molecular Formula |
C60H116O7 |
Molecular Weight |
949.6 g/mol |
IUPAC Name |
tris(16-methylheptadecyl) 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C60H116O7/c1-54(2)46-40-34-28-22-16-10-7-13-19-25-31-37-43-49-65-57(61)52-60(64,59(63)67-51-45-39-33-27-21-15-9-12-18-24-30-36-42-48-56(5)6)53-58(62)66-50-44-38-32-26-20-14-8-11-17-23-29-35-41-47-55(3)4/h54-56,64H,7-53H2,1-6H3 |
InChI Key |
ICWQKCGSIHTZNI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCCCC(C)C)(C(=O)OCCCCCCCCCCCCCCCC(C)C)O |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCCCC(C)C)(C(=O)OCCCCCCCCCCCCCCCC(C)C)O |
Other CAS RN |
113431-54-2 |
synonyms |
TRIISOSTEARYL CITRATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)

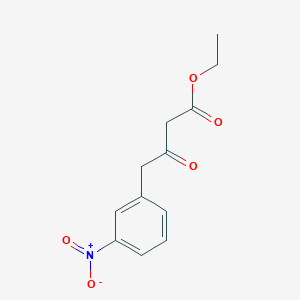

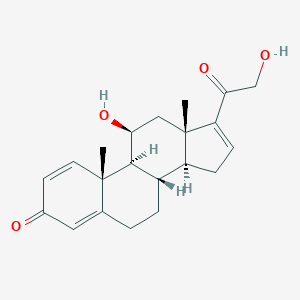
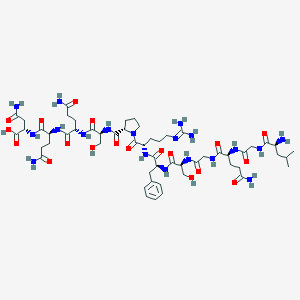
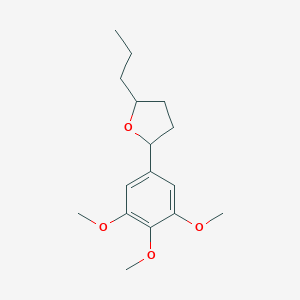
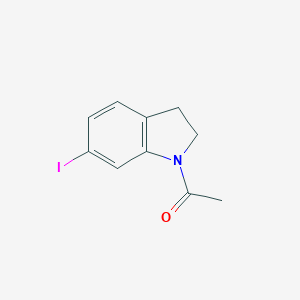
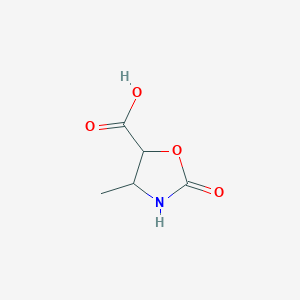
![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)
